Methyl 2-amino-3-hydroxybenzoate
Overview
Description
“Methyl 2-amino-3-hydroxybenzoate” is a compound with the molecular formula C8H9NO3 . It is also known by other names such as “Methyl 3-hydroxyanthranilate”, “benzoic acid, 2-amino-3-hydroxy-, methyl ester”, and “Anthranilic acid, 3-hydroxy-, methyl ester” among others . It is used as an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-hydroxybenzoate” consists of a benzene ring substituted with an amino group, a hydroxy group, and a methyl ester group . The exact structure can be represented by the InChI string:InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3
.
Scientific Research Applications
Organic Synthesis
“Methyl 2-amino-3-hydroxybenzoate” is used as an important raw material and intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.
Pharmaceuticals
This compound also finds its application in the pharmaceutical industry . It could be used in the synthesis of various drugs. However, the specific drugs that use this compound aren’t mentioned in the sources.
Agrochemicals
Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The compound “Methyl 2-amino-3-hydroxybenzoate” could be used in the synthesis of various agrochemicals .
Dyestuff
Dyestuffs are substances used to impart color to a variety of materials. This compound could potentially be used in the production of dyestuffs .
Safety and Hazards
“Methyl 2-amino-3-hydroxybenzoate” is classified as harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a derivative of anthranilic acid . Anthranilic acid and its derivatives are known to be building blocks for a wide range of microbial natural products . .
Mode of Action
Anthranilic acid derivatives are known to interact with various enzymes and proteins, leading to the biosynthesis of many natural heterocycles .
Biochemical Pathways
Methyl 2-amino-3-hydroxybenzoate is involved in the biosynthesis of several microbial natural products . It is converted into various natural heterocycles, including benzodiazepinones, fumiquinazolines, quinoxalines, phenoxazines, benzoxazolinates, quinolones, and phenazines . These compounds play crucial roles in various biological processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The compound’s involvement in the biosynthesis of various natural heterocycles suggests that it may have significant effects on cellular metabolism and function .
Action Environment
Like other chemical compounds, its stability and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
methyl 2-amino-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJXOCHGFQHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170178 | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17672-21-8 | |
Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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